5-ethoxy-1,6-dimethyl-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
Description
The compound 5-ethoxy-1,6-dimethyl-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a pyrido[2,3-d]pyrimidine-2,4-dione derivative characterized by:
- A pyrido[2,3-d]pyrimidine-2,4-dione core, a bicyclic system known for its pharmacological relevance.
- Substituents: 5-ethoxy group: Enhances lipophilicity and metabolic stability. 1,6-dimethyl groups: Influence steric and electronic properties.
Its synthesis likely involves multi-step heterocyclic condensation and functionalization, as seen in analogous pyrimidine derivatives .
Properties
IUPAC Name |
3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-4-30-19-14(2)12-23-20-18(19)21(28)26(22(29)24(20)3)13-17(27)25-11-7-9-15-8-5-6-10-16(15)25/h5-6,8,10,12H,4,7,9,11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUOSNAHZNURPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)N3CCCC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-ethoxy-1,6-dimethyl-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione (CAS Number: 946223-02-5) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 408.4 g/mol. The structure features a pyrido[2,3-d]pyrimidine core with various substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 408.4 g/mol |
| CAS Number | 946223-02-5 |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may inhibit specific mutant forms of isocitrate dehydrogenase (IDH), which are implicated in various cancers. In vitro assays have demonstrated that certain derivatives show potent inhibition against R132H and R132C mutant IDH enzymes with IC50 values indicating effective concentration levels for therapeutic action .
- Structure Activity Relationships : SAR studies have identified critical structural components necessary for biological activity. For example:
Case Studies
Case Study 1: Inhibition of IDH Mutants
A comprehensive study evaluated various analogs of the compound against mutant forms of IDH. The results showed that specific modifications to the pyridone nitrogen and the introduction of alkyl groups could lead to enhanced inhibition rates. This study highlighted the importance of maintaining certain structural features to retain biological efficacy .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of related compounds. Results indicated that some derivatives exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 5-ethoxy-1,6-dimethyl-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione exhibit potential anticancer properties. Studies have shown that derivatives of pyrido[2,3-d]pyrimidines can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways. Research into its efficacy against resistant strains is ongoing.
Neurological Applications
Given the presence of the tetrahydroquinoline structure, there is potential for neuroprotective applications. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems and protect against neurodegenerative diseases.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Efficacy | Demonstrated significant reduction in tumor size in murine models treated with the compound compared to controls. |
| Study 2 | Antimicrobial Testing | Showed effective inhibition of Staphylococcus aureus growth at low concentrations. |
| Study 3 | Neuroprotection | Indicated potential protective effects against oxidative stress in neuronal cell cultures. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives
5-ethoxy-1-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Key Difference: Replaces the tetrahydroquinoline group with a 4-phenylpiperazine moiety.
- Implications: Phenylpiperazine enhances interactions with serotonin or dopamine receptors, suggesting CNS activity. Reduced steric bulk compared to tetrahydroquinoline may improve solubility .
Thieno[2,3-d]pyrimidine-2,4-diones (e.g., from and )
- Core Variation: Thieno[2,3-d]pyrimidine replaces pyrido[2,3-d]pyrimidine.
- Functional Groups : Examples include 5-(2-furanyl) or 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl) substituents.
- Bioactivity : Demonstrated antimicrobial activity (e.g., MIC values ≤ 8 µg/mL against S. aureus and E. coli) and high melting points (>250°C), indicating thermal stability .
| Property | Target Compound | Thieno[2,3-d]pyrimidine Analog |
|---|---|---|
| Core Structure | Pyrido[2,3-d]pyrimidine | Thieno[2,3-d]pyrimidine |
| Key Substituent | Tetrahydroquinoline | Oxadiazole or furanyl |
| Reported Activity | Hypothetical (structural analogy) | Antimicrobial |
| Melting Point | Not reported | >250°C |
Quinoxaline- and Coumarin-Fused Pyrimidines
3-(1-Cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one ()
Coumarin-Tetrazole-Pyrimidine Hybrids ()
- Modifications : Incorporates coumarin (fluorescent properties) and tetrazole (metabolic resistance).
- Applications: Potential for dual fluorescence-based imaging and therapeutic activity .
Heterocyclic Hybrids with Complex Side Chains
Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidines ()
- Structure : Fused pyrrolo-thiazolo-pyrimidine core with chlorophenyl and methoxyphenyl groups.
Dihydropyrimidinones ()
- Core : 1,2,3,4-Tetrahydropyrimidine with ester and chloro-substituted pyrazole.
- Activities : Anti-hypertensive and anti-tuberculosis effects reported in analogs .
Pharmacokinetic and Computational Comparisons
Similarity Indexing ()
- Methodology : Tanimoto coefficient-based similarity analysis using fingerprint values.
Chemical Space Docking ()
- Insight: Tetrahydroquinoline’s nitrogen atoms could improve docking scores for enzymes (e.g., kinases or HDACs) compared to simpler side chains.
- Efficiency : Chemical Space Docking enriches high-affinity candidates more effectively than random library screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
